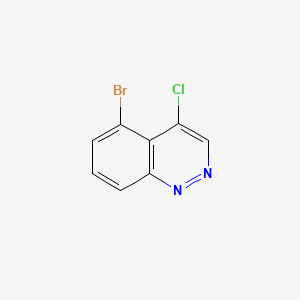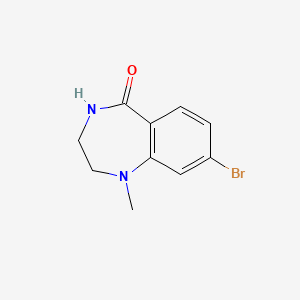
8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is a chemical compound belonging to the benzodiazepine class, which are known for their sedative, anxiolytic, and muscle relaxant properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one typically involves multiple steps, starting with the bromination of a suitable precursor. One common method includes the reaction of 1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one with bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.
Biology: In biological research, 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is studied for its potential effects on various biological pathways. It has been investigated for its role in modulating neurotransmitter systems.
Medicine: Medically, this compound has shown promise in the development of new therapeutic agents
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure allows for the creation of novel compounds with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism by which 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, it produces a calming effect on the nervous system. The molecular targets include GABA_A receptors, and the pathways involved are those related to neurotransmission and neuronal excitability.
Comparación Con Compuestos Similares
5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness: 8-Bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one stands out due to its specific structural features, such as the presence of the bromine atom at the 8-position, which influences its reactivity and biological activity. This uniqueness allows it to be used in specialized applications that other similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C10H11BrN2O |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
8-bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C10H11BrN2O/c1-13-5-4-12-10(14)8-3-2-7(11)6-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14) |
Clave InChI |
VQJZJTVHUGOOFZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCNC(=O)C2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B15359865.png)
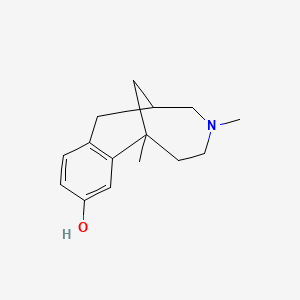
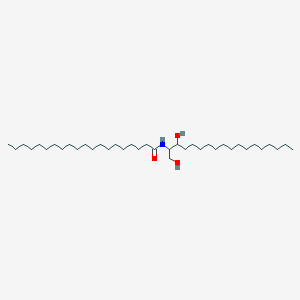
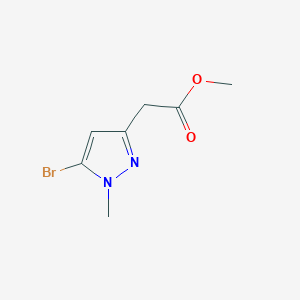
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)
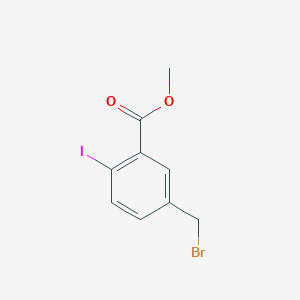

![6-Oxo-5,7-dihydropyrrolo[2,3-D]pyrimidine-2-sulfonic acid](/img/structure/B15359914.png)

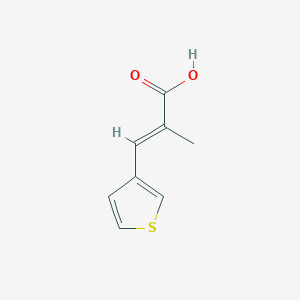
![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
![Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15359936.png)
